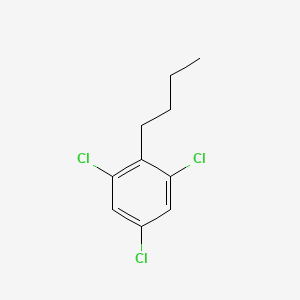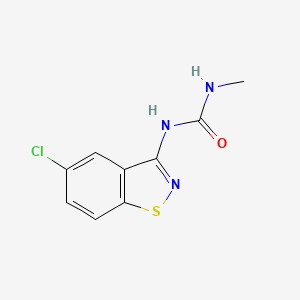
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-methylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-methylurea is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This compound is characterized by the presence of a chloro substituent at the 5-position of the benzothiazole ring and a methylurea group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-1,2-benzothiazol-3-yl)-3-methylurea typically involves the reaction of 5-chloro-1,2-benzothiazole with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 5-chloro-1,2-benzothiazole and methyl isocyanate.
Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.
Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification methods, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-methylurea undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the benzothiazole ring can lead to the formation of dihydrobenzothiazoles.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Reactions: Products include azido or thiocyanato derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dihydrobenzothiazoles.
科学的研究の応用
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-methylurea has found applications in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(5-Chloro-1,2-benzothiazol-3-yl)-3-methylurea involves its interaction with specific molecular targets. The chloro substituent and the benzothiazole ring play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
類似化合物との比較
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-methylurea can be compared with other similar compounds, such as:
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-ethylurea: This compound has an ethyl group instead of a methyl group, which may affect its reactivity and biological activity.
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-propylurea: The presence of a propyl group can lead to differences in solubility and interaction with molecular targets.
1-tert-Butyl-3-(5-chloro-1,2-benzothiazol-3-yl)urea: The tert-butyl group introduces steric hindrance, potentially altering the compound’s properties.
特性
CAS番号 |
105734-60-9 |
|---|---|
分子式 |
C9H8ClN3OS |
分子量 |
241.70 g/mol |
IUPAC名 |
1-(5-chloro-1,2-benzothiazol-3-yl)-3-methylurea |
InChI |
InChI=1S/C9H8ClN3OS/c1-11-9(14)12-8-6-4-5(10)2-3-7(6)15-13-8/h2-4H,1H3,(H2,11,12,13,14) |
InChIキー |
VRTJKHOXONANGC-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)NC1=NSC2=C1C=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


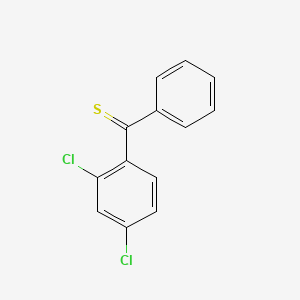
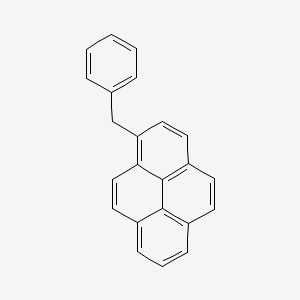

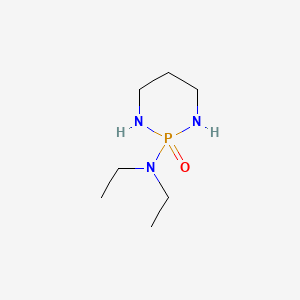

![N~1~,N~1~-Dioctadecyl-N~4~-[3-(triethoxysilyl)propyl]butanediamide](/img/structure/B14341182.png)

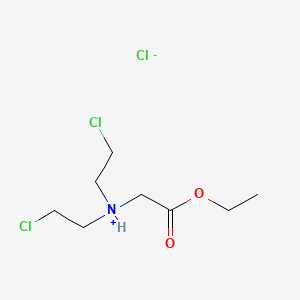
![1,1'-[Cyclohexane-1,1-diylbis(methylene)]dicyclohexane](/img/structure/B14341194.png)

![N~1~,N~1'~-(1,4-Phenylene)bis{N~1~-[4-(dioctylamino)phenyl]-N~4~,N~4~-dioctylbenzene-1,4-diamine}](/img/structure/B14341214.png)
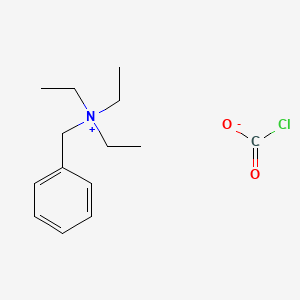
![Ethyl 4-[[(2-amino-3,4-dihydro-4-oxo-6-quinazolinyl)methyl]-2-propyn-1-ylamino]benzoate](/img/structure/B14341236.png)
